molecular formula C8H12N2O2S B2394257 N-(2-aminoethyl)benzenesulfonamide CAS No. 42988-32-9

N-(2-aminoethyl)benzenesulfonamide

Cat. No.: B2394257
CAS No.: 42988-32-9
M. Wt: 200.26
InChI Key: JVFJSUCEQDCCAH-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)benzenesulfonamide: is an organic compound with the molecular formula C8H12N2O2S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and biochemical research .

Mechanism of Action

Target of Action

N-(2-aminoethyl)benzenesulfonamide primarily targets Carbonic Anhydrase 2 (CA2) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining pH and fluid balance.

Biochemical Analysis

Biochemical Properties

N-(2-aminoethyl)benzenesulfonamide interacts with various enzymes and proteins. For instance, it has been found to inhibit the growth and induce apoptosis of human hepatocellular carcinoma cells when combined with hypoxic conditions . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-(2-aminoethyl)benzenesulfonamide is unique due to its specific structure, which allows it to interact with multiple carbonic anhydrase isoforms. This makes it a versatile tool in both research and potential therapeutic applications .

Properties

IUPAC Name

N-(2-aminoethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFJSUCEQDCCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42988-32-9
Record name N-(2-aminoethyl)benzenesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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